molecular formula C18H20N2O5S B2628970 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 950474-39-2

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2628970
CAS No.: 950474-39-2
M. Wt: 376.43
InChI Key: MZSHIEQUDOBMEH-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an isothiazolidinone ring with a dioxido functional group, a phenyl ring, and a methoxyphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring with a dioxido functional group.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, often using a halogenated phenyl compound.

    Formation of the Methoxyphenoxy Acetamide Moiety: This involves the reaction of a methoxyphenol derivative with an acetamide precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phenyl and methoxyphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure with the methoxy group in a different position on the phenoxy ring.

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-4-2-5-17(12-16)25-13-18(21)19-14-6-8-15(9-7-14)20-10-3-11-26(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSHIEQUDOBMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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